5-Bromo-2-(prop-2-ynyloxy)benzaldehyde
Overview
Description
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a specialty product for proteomics research . It has a molecular formula of C10H7BrO2 and a molecular weight of 239.065 .
Synthesis Analysis
The synthesis of 2-(prop-2-ynyloxy) benzaldehyde was developed using three different aqueous micellar media . The targeted product ether is completely immiscible in water, but in combination with interface active surfactants, it has been possible to produce the hydrophobic organic compound in water . In the experiments, it was observed that salicylaldehyde and propargyl bromide interacted best in CTAB media and the yield of the formed product was 96% .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde consists of a benzene ring substituted with a bromo group, a prop-2-ynyloxy group, and an aldehyde group .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 2-(prop-2-ynyloxy) benzaldehyde involves the reaction of salicylaldehyde and propargyl bromide in aqueous micellar media .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde include a molecular formula of C10H7BrO2 and a molecular weight of 239.065 .Scientific Research Applications
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
This compound is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives. The reaction involves differently substituted phenol and aniline derivatives reacting with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds are synthesized in good yields (53–85%) .
Biological Evaluation
The synthesized compounds have been evaluated for their biological activities. For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .
Antibacterial Activity
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene 2d was found to be a potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .
Synthesis of 5-bromo-2-aryl Benzimidazole Derivatives
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives . These derivatives have been evaluated for their in vitro α-glucosidase inhibitory activities .
α-Glucosidase Inhibitory Activity
The synthesized 5-bromo-2-aryl benzimidazole derivatives have shown excellent to moderate α-glucosidase inhibitory activity in the range of IC50 = 12.4–103.2 μM . Especially, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard .
Molecular Docking Studies
Molecular docking studies have been performed on selected compounds to understand the molecular interaction of molecules with the active site of the enzyme .
Mechanism of Action
The mechanism of action for the synthesis of 2-(prop-2-ynyloxy) benzaldehyde involves the interaction of salicylaldehyde and propargyl bromide in CTAB media . Micelles function as a pseudocellular organic environment to isolate species from the main solvent and favor compartmentalization of reagents .
properties
IUPAC Name |
5-bromo-2-prop-2-ynoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZQWZJQYKDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366635 | |
Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(prop-2-ynyloxy)benzaldehyde | |
CAS RN |
122835-14-7 | |
Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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